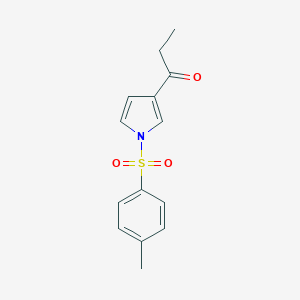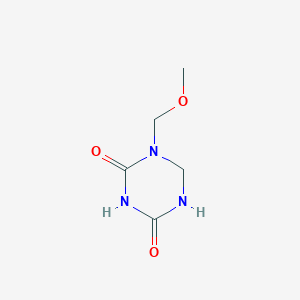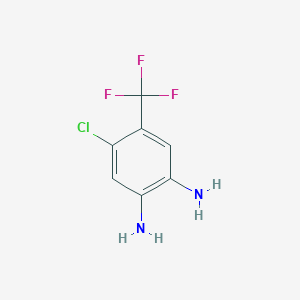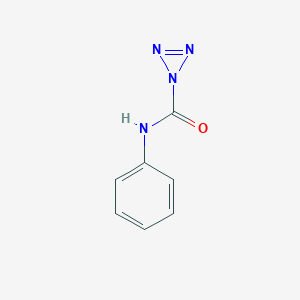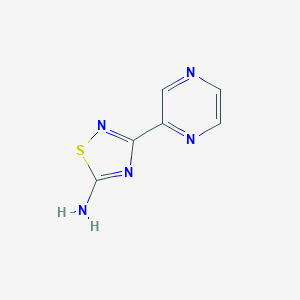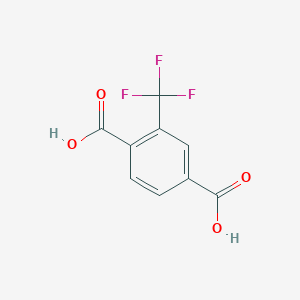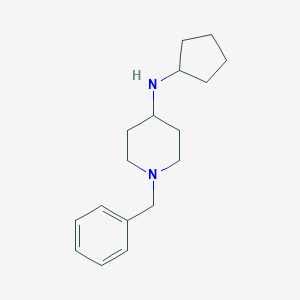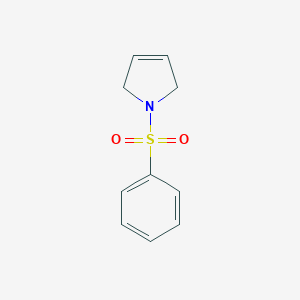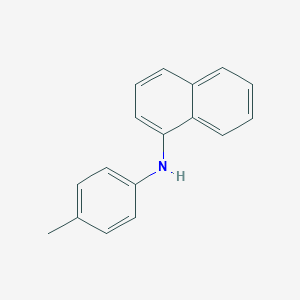
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine, also known as FMP, is a synthetic compound that has been extensively studied for its potential in medicinal chemistry. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine involves the modulation of various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. It also interacts with various cellular targets such as DNA, RNA, and proteins. The exact mechanism of action of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine is still under investigation, and further studies are required to elucidate its mode of action.
Biochemical and Physiological Effects:
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-apoptotic activity. It has also been found to modulate various neurotransmitters such as dopamine, serotonin, and glutamate. 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a good safety profile, and no significant adverse effects have been reported in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has several advantages and limitations for lab experiments. Its unique chemical structure makes it a promising candidate for various applications. It is relatively easy to synthesize and can be purified by various techniques. However, 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has limited solubility in water, which can limit its use in some experiments. Further studies are required to optimize the formulation of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine for various applications.
Zukünftige Richtungen
For 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine research include in vivo studies, clinical trials, and development of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine analogs.
Synthesemethoden
The synthesis of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 2-methoxyaniline with 1-(2-furoyl)piperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine. The purity of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine can be enhanced by various purification techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential in medicinal chemistry. It has shown promising results in various scientific research applications such as cancer therapy, neuroprotection, and antimicrobial activity.
Cancer Therapy: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis. It has been studied in various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Neuroprotection: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to protect neurons from oxidative stress, inflammation, and excitotoxicity. It has been studied in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Antimicrobial Activity: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit antimicrobial activity against various bacterial and fungal strains. It has been studied in various infections such as urinary tract infections, skin infections, and respiratory tract infections.
Eigenschaften
CAS-Nummer |
5272-56-0 |
|---|---|
Produktname |
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine |
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
furan-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
SYXINOCTZCPNLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
Löslichkeit |
42.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



